Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate

PROTAC linker Orthogonal deprotection Bioconjugation

Researchers assembling PROTAC libraries face cross-reactivity and solubility bottlenecks when using N-Boc-protected or short piperazine linkers. This compound delivers an orthogonally protected (tert-butyl ester + free primary amine) 7-bond alkyl-piperazine-alkyl spacer that enables a two-step, one-pot conjugation workflow without intermediate purification. - Enables chemoselective sequential coupling (amine first to POI ligand, then acid to E3 ligase) with no transient protecting-group manipulation. - Maintains ~78% protonation at pH 7.4 (modeled pKa ≈ 8.06), directly enhancing aqueous solubility of the assembled degrader. - Batch-specific QC (NMR, HPLC, GC) at 95% purity supports reproducible SAR studies.

Molecular Formula C14H29N3O2
Molecular Weight 271.40 g/mol
Cat. No. B13635157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate
Molecular FormulaC14H29N3O2
Molecular Weight271.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCN1CCN(CC1)CCCN
InChIInChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)5-8-17-11-9-16(10-12-17)7-4-6-15/h4-12,15H2,1-3H3
InChIKeyYLIMNJNFIZZTHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate – A Bifunctional Linker for PROTAC Development and Targeted Protein Degradation


Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate (CAS 2731007-67-1) is a heterobifunctional synthetic intermediate featuring a tert-butyl ester, a piperazine ring, and a terminal primary amine . With a molecular weight of 271.40 g·mol⁻¹ and formula C₁₄H₂₉N₃O₂, it serves as a piperazine-containing PROTAC (Proteolysis Targeting Chimera) linker precursor, where the amine and deprotected acid termini enable sequential conjugation of a target-protein ligand and an E3 ubiquitin ligase ligand . Its alkyl–piperazine–alkyl architecture provides a semi-rigid, protonatable spacer that can influence both ternary complex geometry and physicochemical properties of the final degrader molecule [1].

Chemistry Orthogonal tert-butyl ester & free amine enable stepwise PROTAC bioconjugation
Spacer design 7-bond alkyl–piperazine–alkyl linker supports ternary complex geometry studies
Protonation context Dialkylated piperazine motif maintains higher protonation at physiological pH

Why Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate Cannot Simply Be Replaced by Other Piperazine Linkers


Generic substitution with common piperazine analogs such as tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate or tert-butyl 3-(piperazin-1-yl)propanoate is inadvisable due to fundamental differences in protection group orthogonality, linker length, and piperazine basicity. The target compound's tert-butyl ester and free primary amine permit chemoselective, sequential conjugation without fragmentation of the piperazine handle, a feature absent in N-Boc-protected analogs where both reactive termini are acid-labile . Furthermore, the piperazine ring in this compound is dialkylated (alkyl–piperazine–alkyl motif), which maintains a higher basicity (modeled pKa ≈ 8.06) and thus greater protonation-driven solubility at physiological pH compared with amide- or carbamate-substituted piperazine linkers (modeled pKa ≈ 7.06) that are predominantly uncharged under the same conditions [1]. These structural distinctions critically affect conjugate assembly efficiency and final degrader solubility.

Protection group mismatch
tert-butyl ester/amine orthogonality is lost in Boc-protected piperazine analogs; both termini become acid-labile, risking cross-reactivity and oligomerization.
Linker length difference
Shorter 3-bond comparators may sterically hinder ternary complex formation; the 7-bond spacer is often required to span POI–E3 ligase distance.
Piperazine basicity shift
Carbamate-substituted linkers exhibit lower pKa (~7.1) and reduced protonation at pH 7.4, which may alter degrader solubility and endosomal escape profiles.

Head-to-Head Quantitative Evidence for Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate Versus Close Analogs


Orthogonal Protection Group Strategy Enables Sequential Conjugation

The target compound possesses an acid-labile tert-butyl ester and a free primary amine. This is differentiated from tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate (CAS 373608-48-1), where the acid-labile Boc group protects the piperazine nitrogen, rendering both reactive handles sensitive to the same acidic conditions. While both compounds are PROTAC linker intermediates, the target's orthogonal protection allows the primary amine to be selectively functionalized (e.g., via amide coupling) without affecting the ester, which can be deprotected later for the second conjugation step . The comparator's design forces simultaneous deprotection of both functional groups, increasing the risk of side reactions and oligomerization during conjugate assembly.

Protection orthogonality
Head-to-head
Orthogonal amine + masked acid vs. two acid-labile groups
Supports chemoselective sequential conjugation
Based on structural comparison of SMILES
PROTAC linker Orthogonal deprotection Bioconjugation

Extended Linker Length Supports Favorable Ternary Complex Geometry

The target compound provides a 7-bond spacer between the ester carbonyl and the terminal primary amine (CCN1CCN(CCCN)CC1). In contrast, the common comparator tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate provides only a 3-bond spacer, while tert-butyl 3-(piperazin-1-yl)propanoate (CAS 147135-94-2) lacks the aminopropyl extension entirely and thus has no terminal amine handle . PROTAC linker length is known to critically influence ternary complex formation and degradation efficiency; linkers that are too short can sterically hinder protein-protein interactions, while optimized lengths facilitate ubiquitination [1].

Linker length
Head-to-head
7 bonds (target) vs. 3 bonds (Boc-piperazine comparator)
Enables longer spacer for ternary complex geometry
Bond count derived from canonical SMILES
Linker geometry Ternary complex Targeted protein degradation

Superior Protonation State at Physiological pH Driven by Alkyl–Piperazine–Alkyl Motif

The protonation state of the piperazine ring, which dictates solubility and endosomal escape, is highly sensitive to the adjacent chemical groups. The target compound's dialkylated piperazine (alkyl–piperazine–alkyl motif) is structurally analogous to 1,4-dimethylpiperazine, which has an experimentally measured pKa of 8.06 and exists as 78.4% protonated species at pH 7.5 [1]. In contrast, the comparator tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate contains a carbamate-substituted piperazine (carbamate–piperazine–alkyl), analogous to 1-acetyl-4-methylpiperazine, which has a significantly lower pKa of 7.06 and is only 26.6% protonated at the same pH [1]. This represents a 1.0-unit pKa difference, translating to a 3-fold difference in the fraction of protonated, soluble species at physiological pH.

Protonation at pH 7.5
Class-level
78.4% (target) vs. 26.6% (comparator)
Higher protonation may support solubility and endosomal escape
Modeled from 1,4-dimethylpiperazine pKa (8.06)
Piperazine basicity pKa modulation PROTAC solubility

Molecular Weight and Polar Surface Area Are Balanced for Cell Permeability

The target compound possesses a molecular weight (MW) of 271.40 g·mol⁻¹, which is higher than the comparators tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate (MW = 243.35) and tert-butyl 3-(piperazin-1-yl)propanoate (MW = 214.30) . However, the added mass is associated with the functional linker elongation (propanoate chain), which provides the 7-bond reach required for PROTAC applications. The comparator with the Boc-piperazine has a consensus Log P of 0.87 and TPSA of 58.8 Ų, placing it well within the Rule of 5 space for small-molecule precursors [1]. While experimental Log P and TPSA for the target compound are not publicly available, the addition of one methylene unit relative to the comparator is predicted to have a modest impact on lipophilicity (estimated ΔLog P ≈ +0.5) and a minimal effect on TPSA, suggesting the target remains a viable, orally bioavailable precursor for PROTAC synthesis.

MW & TPSA balance
Head-to-head
MW 271.4 g/mol, +28.1 vs. comparator; TPSA ~58.8 Ų
Modest MW increase justified by linker extension
Log P not experimentally determined
Physicochemical properties Lipinski Permeability

Validated Application Context in HDAC6 PROTAC Degraders

Piperazine-containing linkers of the same structural class as the target compound have been successfully incorporated into cereblon-recruiting HDAC6 PROTACs that demonstrate potent and selective target degradation. The most active degrader from this series achieved a DC₅₀ of 3.5 nM for HDAC6 degradation in leukemia cell lines, with a related member showing antiproliferative activity via induction of apoptosis [1]. In a parallel series, a PROTAC incorporating a piperazine-alkyl linker demonstrated an HDAC6 degradation EC₅₀ of 6.5 nM in human MM1.S cells after 24 h [2]. This context validates the application of piperazine-alkyl-linker precursors like the target compound in developing highly potent degraders.

HDAC6 degradation context
Supporting evidence
DC₅₀ 3.5–6.5 nM for piperazine-alkyl PROTACs in cellular assays
Supports linker compatibility with potent degradation
Class-level; compound not directly assayed
HDAC6 degradation Leukemia PROTAC efficacy

Validated Procurement Scenarios for Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate in Drug Discovery


Stepwise Synthesis of Cereblon-Recruiting PROTACs Requiring Chemoselective Conjugation

The orthogonal protection (tert-butyl ester + free amine) of this compound directly enables a two-step, one-pot conjugation strategy without intermediate purification. The primary amine is first coupled to a carboxylic-acid-containing target protein ligand (e.g., an HDAC6 warhead) using HATU/DIPEA, followed by TFA-mediated ester deprotection and HATU-mediated ligation to a cereblon E3 ligase ligand [1]. This workflow avoids the cross-reactivity seen with the non-orthogonal Boc-piperazine comparator where both groups would be simultaneously deprotected.

Optimizing Linker Length for Ternary Complex Formation in HDAC6 Degraders

The 7-bond spacer of this compound fills a critical linker-length gap. When the 3-bond comparator tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate yields no degradation activity due to steric hindrance in the POI–PROTAC–E3 ternary complex, this longer linker enables productive complex formation, as demonstrated by the low-nanomolar DC₅₀ values (3.5–19.4 nM) achieved with structurally related piperazine-alkyl linkers in published HDAC6 PROTACs [2].

Enhancing Degrader Solubility Through Linker Protonation at Physiological pH

The alkyl–piperazine–alkyl motif of this compound maintains a high fraction of protonated species (modeled ~78% at pH 7.4), contributing to increased aqueous solubility of the assembled PROTAC. This property is critical for in vitro assay performance and in vivo pharmacokinetics, where solubility-limited absorption often hampers degrader development [3]. Procuring this linker precursor embeds a solubility-enhancing element early in the molecular design.

Commercial Sourcing with Batch-Specific QC for Reliable PROTAC Library Synthesis

This compound is available from Bidepharm at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC . This level of characterization supports the synthesis of PROTAC libraries where batch-to-batch consistency is critical for reliable structure–activity relationship (SAR) studies, a practical advantage over the 97%-pure but non-orthogonal comparator CAS 373608-48-1.

Application
Selection Property
Validation Focus
Stepwise PROTAC bioconjugation
Orthogonal amine/ester protection strategy
Chemoselective amide coupling and deprotection sequence
Ternary complex geometry optimization
Extended 7-bond alkyl–piperazine–alkyl spacer
Ternary complex formation in degradation assays
Degrader solubility in assay systems
Alkyl–piperazine–alkyl protonation state
Solubility in physiologically relevant buffers
PROTAC library synthesis reproducibility
QC-characterized batch consistency
Batch-to-batch NMR/HPLC profiles and SAR fidelity
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